molecular formula C22H22O11 B10849499 isorhamnetin 3-O-rhamnoside

isorhamnetin 3-O-rhamnoside

Cat. No.: B10849499
M. Wt: 462.4 g/mol
InChI Key: UXXAEVMOIUAYQT-UFGFRKJLSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Isorhamnetin 3-O-rhamnoside can be synthesized using a highly efficient three-enzyme cascade system. The enzymes involved are rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase. The optimal conditions for this synthesis include a pH of 7.0 and a temperature of 45°C. The enzyme rhamnosyltransferase is cloned, expressed, and characterized in Escherichia coli .

Industrial Production Methods: The industrial production of this compound involves the use of the same three-enzyme cascade system. The highest titer of production reached 231 mg/L with a corresponding molar conversion of 100% . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Isorhamnetin 3-O-rhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

Comparison with Similar Compounds

Isorhamnetin 3-O-rhamnoside is unique due to its specific glycosylation pattern, which influences its biological activity. Similar compounds include:

  • Isorhamnetin 3-O-glucoside
  • Isorhamnetin 3-O-galactoside
  • Isorhamnetin 3-O-robinobioside
  • Isorhamnetin 3-O-neohesperidoside
  • Narcissoside
  • Isorhamnetin 3,5-O-diglucoside
  • Typhaneoside
  • Ombuin 3-glucoside
  • Polygalin C
  • Polygalin J
  • Ombuoside
  • Tamarixetin 7-O-neohesperidoside
  • Isorhamnetin 7-O-glucoside
  • Isorhamnetin 3-glucoside-7-rhamnoside
  • Isorhamnetin 3,7-O-diglucoside
  • Isorhamnetin-3-O-rutinoside-7-O-glucoside
  • Isorhamnetin 3-O-beta-D-glucose-7-O-beta-D-gentiobioside
  • Isorhamnetin 3-sophoroside-7-rhamnoside
  • Limocitrin 3-O-beta-D-glucopyranoside
  • Limocitrin-3-O-rutinoside
  • Limocitrin-3-O-beta-D-sophoroside .

These compounds share similar structural features but differ in their glycosylation patterns, which can significantly affect their biological activities.

Properties

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O11/c1-8-16(26)18(28)19(29)22(31-8)33-21-17(27)15-12(25)6-10(23)7-14(15)32-20(21)9-3-4-11(24)13(5-9)30-2/h3-8,16,18-19,22-26,28-29H,1-2H3/t8-,16-,18+,19+,22-/m0/s1

InChI Key

UXXAEVMOIUAYQT-UFGFRKJLSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)OC)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)OC)O)O)O

Origin of Product

United States

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